molecular formula C9H18FNO2 B1531540 (3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine CAS No. 2165581-16-6

(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine

Cat. No.: B1531540
CAS No.: 2165581-16-6
M. Wt: 191.24 g/mol
InChI Key: JKVLMHAOYMTRMY-RKDXNWHRSA-N
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Description

(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine is a chiral compound featuring a fluorinated oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Ethoxypropyl Group: This step involves nucleophilic substitution reactions where the ethoxypropyl group is introduced using reagents like ethoxypropyl bromide.

    Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to ensure precise control over reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethoxypropyl bromide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxolane ketones or carboxylic acids.

    Reduction: Formation of de-fluorinated or de-aminated products.

    Substitution: Formation of various substituted oxolane derivatives.

Scientific Research Applications

(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the oxolane ring provides structural stability. The ethoxypropyl group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4R)-1-(3’-ethoxypropyl)-3,4-bis(benzyloxy)-2-(benzyloxymethyl)piperidine
  • Other fluorinated oxolane derivatives

Uniqueness

(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine is unique due to its specific stereochemistry and the presence of both a fluorine atom and an ethoxypropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3R,4S)-N-(3-ethoxypropyl)-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO2/c1-2-12-5-3-4-11-9-7-13-6-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVLMHAOYMTRMY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCN[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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